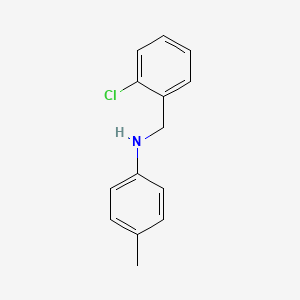

N-(2-chlorobenzyl)-N-(4-methylphenyl)amine

Description

Contextualization of Substituted Tertiary Amine Structures within Organic Chemistry

N-(2-chlorobenzyl)-N-(4-methylphenyl)amine is a tertiary amine, a class of organic compounds defined by a nitrogen atom bonded to three organic substituents—in this case, a 2-chlorobenzyl group, a 4-methylphenyl (p-tolyl) group, and by extension, the aromatic ring of the toluidine moiety makes it an N,N-disubstituted arylamine. nih.govacs.org Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic groups attached to the nitrogen. acs.org

Tertiary amines are characterized by their trigonal pyramidal geometry, with the nitrogen atom's lone pair of electrons occupying one of the sp³ hybridized orbitals. lookchem.com This lone pair is fundamental to their chemical behavior, rendering them nucleophilic and basic. nih.gov However, the steric bulk of the three substituents can influence the accessibility of this lone pair, affecting reactivity. nih.gov Tertiary amines are crucial in organic synthesis, serving as catalysts, bases, and precursors to more complex molecules like quaternary ammonium (B1175870) salts. nih.govnih.gov Their synthesis can be achieved through various methods, including the reaction of a secondary amine with an alkyl halide or reductive amination. lookchem.com

Significance of Chlorinated and Methylated Aromatic Moieties in Chemical Systems

The functionality of this compound is significantly influenced by its two distinct aromatic substituents.

Chlorinated Aromatic Moieties: The presence of a chlorine atom on the benzyl (B1604629) group is a key feature. Chlorinated aromatic compounds are a broad class of chemicals used widely as intermediates in the production of pharmaceuticals, dyes, and agricultural chemicals like insecticides and herbicides. rsc.orgchemicalbook.com The introduction of chlorine onto an aromatic ring is a critical synthetic transformation that can alter the electronic properties of the molecule and provide a reactive handle for further functionalization. chemicalbook.com Chlorobenzene and its derivatives are used as solvents and as feedstock for producing other chemicals. bldpharm.com The chlorine atom is an ortho-, para-directing group in electrophilic aromatic substitution reactions, though it is deactivating.

Methylated Aromatic Moieties: The 4-methylphenyl group (p-tolyl) also imparts specific properties. The methyl group is electron-donating through an inductive effect, which can influence the reactivity of the aromatic ring and the properties of the amine itself. chemicalbook.com In medicinal chemistry, methylation is a major biochemical process for modifying protein function and can increase a molecule's lipophilicity, potentially improving its ability to penetrate biological membranes. researchgate.netarchive.org The methyl group can also participate in specific non-covalent interactions, such as CH-π interactions, and its steric bulk can induce preferential conformations in a molecule. researchgate.net

Overview of Academic Research Trajectories Concerning this compound

While dedicated research focusing specifically on this compound is limited in publicly available literature, the broader class of N-aryl-N-benzylamines is the subject of significant academic inquiry. Research on structurally related compounds suggests potential areas of investigation for this molecule.

Synthetic Methodology: Research efforts have focused on developing novel methods for the synthesis of substituted benzylamines. This includes the direct arylation of C(sp³)–H bonds in benzylamines using aromatic nitriles without photoradiation, offering a practical route to diarylmethylamines. nih.gov Other studies have explored nickel-catalyzed Heck-type benzylation reactions using benzylamines as electrophiles to form benzyl-substituted alkenes. acs.org These advanced synthetic methods could potentially be applied to the synthesis or further modification of this compound.

Medicinal Chemistry and Bioactivity: Substituted aryl benzylamines have been designed and synthesized as potential therapeutic agents. For instance, a series of aryl benzylamine (B48309) inhibitors were developed for the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is implicated in prostate cancer. nih.gov The N-benzylbenzenesulfonamide moiety, which shares the core N-benzyl-aryl structure, is found in compounds investigated for the treatment of Alzheimer's disease and as anti-inflammatory agents. nsf.gov This suggests that this compound could serve as a scaffold or intermediate for molecules with potential biological activity.

Catalysis: The synergy of single electron transfer (SET) and hydrogen atom transfer (HAT) has been used for the highly regioselective C(sp³)–H arylation at the N-benzylic position of N-benzylamines. rsc.org Such catalytic strategies highlight the reactivity of the benzylic position in these molecules, opening avenues for creating complex structures.

Given these trajectories, future research on this compound could logically explore its synthesis via modern catalytic methods, its potential as a precursor for biologically active compounds, or its utility as a ligand in coordination chemistry.

Delimitation of Research Scope and Foundational Objectives for Scholarly Inquiry

This article provides a foundational overview of this compound based on established principles of organic chemistry and research into analogous structures. The primary objective is to contextualize the compound by dissecting its constituent parts—the tertiary amine, the chlorobenzyl group, and the methylphenyl group—and to outline potential areas for future scientific investigation.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄ClN | Computed |

| Molecular Weight | 231.72 g/mol | Computed |

| Appearance | Not Available | N/A |

| Melting Point | Not Available | N/A |

| Boiling Point | Not Available | N/A |

| Density | Not Available | N/A |

| CAS Number | Not Available | N/A |

Structure

3D Structure

Properties

Molecular Formula |

C14H14ClN |

|---|---|

Molecular Weight |

231.72 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-methylaniline |

InChI |

InChI=1S/C14H14ClN/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15/h2-9,16H,10H2,1H3 |

InChI Key |

NTGSVUKDKVWCDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Chlorobenzyl N 4 Methylphenyl Amine

Direct Amination Approaches

Direct amination approaches are characterized by the formation of the C-N bond in a single key transformation, coupling the two main structural fragments. These fragments are typically derived from p-toluidine (B81030) and a 2-chlorobenzyl precursor.

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for forming aryl-heteroatom bonds. The mechanism involves the attack of a nucleophile on an aromatic ring, followed by the departure of a leaving group. chemistrysteps.com A critical requirement for this reaction is the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. These groups are necessary to activate the aromatic ring by making it sufficiently electron-deficient to be attacked by a nucleophile. chemistrysteps.com

For the direct synthesis of N-(2-chlorobenzyl)-N-(4-methylphenyl)amine, the SNAr pathway is generally not a viable or efficient strategy using standard precursors like 4-iodotoluene (B166478) and 2-chlorobenzylamine (B130927). The aromatic ring of 4-iodotoluene is not sufficiently activated for nucleophilic attack by the amine. Similarly, the phenyl ring of 2-chlorobenzylamine lacks the necessary activation.

A hypothetical SNAr route would necessitate a highly activated aryl precursor, which would then require additional synthetic steps, making the process indirect. For example, 2-chlorobenzylamine could be reacted with 1-fluoro-4-methyl-2-nitrobenzene. The nitro group would activate the ring for substitution, but would then need to be removed in a subsequent reduction step. Due to these limitations, SNAr is not a preferred method for the direct synthesis of this specific compound. acsgcipr.org

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. acsgcipr.orgwikipedia.org The general transformation involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The catalytic cycle typically proceeds via three key steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine and deprotonation by the base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

For the synthesis of this compound, the most common approach would involve the coupling of 2-chlorobenzylamine with an aryl halide such as 4-bromotoluene (B49008) or 4-iodotoluene.

The success and scope of the Buchwald-Hartwig amination are critically dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. wiley.com The evolution of these ligands has led to several "generations" of catalyst systems, each with improved reactivity and applicability.

First-Generation Ligands: Early systems used relatively simple, electron-rich trialkylphosphine ligands like P(o-tolyl)₃. These were effective for coupling secondary amines with aryl bromides but had limited scope. wikipedia.org

Bidentate Ligands: The introduction of bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPEPhos represented a significant advance, enabling the reliable coupling of primary amines. wikipedia.orgacs.org

Bulky, Electron-Rich Monodentate Ligands: The modern era of Buchwald-Hartwig catalysis is dominated by a class of highly effective, sterically hindered, and electron-rich dialkylbiaryl phosphine ligands. nih.gov Developed by the Buchwald group, ligands like XPhos, SPhos, and RuPhos dramatically enhance catalyst performance, facilitating fast reductive elimination and stabilizing the active catalytic species. youtube.com These advanced ligands allow for the coupling of a wide range of challenging substrates, including aryl chlorides, under mild conditions. wiley.comcmu.edu Another important class of sterically hindered ligands are the Josiphos-type ferrocenyl phosphines, which have also proven highly effective. nih.gov

| Ligand Generation | Example Ligands | Key Characteristics | Typical Substrates |

|---|---|---|---|

| First Generation | P(o-tolyl)₃ | Simple, monodentate phosphines | Secondary amines, Aryl bromides wikipedia.org |

| Second Generation | BINAP, DPEPhos | Bidentate, wider "bite angle" | Primary amines, Aryl iodides/triflates wikipedia.orgacs.org |

| Third/Fourth Generation | XPhos, SPhos, RuPhos, BrettPhos, Josiphos | Bulky, electron-rich, monodentate biaryl or ferrocenyl phosphines | Aryl chlorides, weak amines, amides, broad functional group tolerance youtube.comnih.gov |

Modern catalyst systems have enabled Buchwald-Hartwig aminations to proceed with high efficiency, often requiring very low catalyst loadings, sometimes in the parts-per-million (ppm) range for highly active substrates. researchgate.net However, the reaction's outcome is highly sensitive to several parameters that must be carefully optimized.

Base: A strong, non-nucleophilic base is required to deprotonate the amine or the amine-Pd complex. Sodium tert-butoxide (NaOt-Bu) is very common, but other bases like potassium tert-butoxide (KOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or carbonate bases (K₂CO₃, Cs₂CO₃) are also used depending on the substrate's sensitivity. acs.orglibretexts.org For base-sensitive substrates, weaker bases like Cs₂CO₃ are often preferred. acs.org

Solvent: Anhydrous, aprotic solvents are typically used. Toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF) are the most common choices. libretexts.org

Temperature: While early methods required high temperatures, modern catalysts can often effect the transformation at room temperature or with gentle heating (e.g., 80-110 °C). wiley.comcmu.edu

Palladium Precursor: Common palladium sources include Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). wiley.com Pre-formed palladium-ligand complexes (precatalysts) are also widely used to ensure consistent activation and reactivity. amazonaws.com

| Parameter | Common Choices | Considerations | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Precatalysts | Precatalysts can offer faster, more reproducible activation. | wiley.comamazonaws.com |

| Ligand | XPhos, RuPhos, BINAP, etc. | Choice is critical and depends on both the amine and aryl halide. | youtube.comacs.org |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Base strength must be matched to amine pKa and substrate stability. | acs.orglibretexts.org |

| Solvent | Toluene, Dioxane, THF | Must be anhydrous and capable of solubilizing reactants. | libretexts.org |

| Temperature | Room Temp to ~110 °C | Lower temperatures are possible with more active, modern catalysts. | cmu.edu |

The Ullmann condensation is a classical method for forming C(aryl)-N bonds using a copper catalyst. wikipedia.org The traditional Ullmann reaction requires harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder, which limits its scope and functional group compatibility. wikipedia.org

Modern advancements have led to ligand-assisted Ullmann-type reactions that proceed under significantly milder conditions. These reactions typically employ a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand and a base. researchgate.netbeilstein-journals.org Diamine ligands, such as phenanthroline, are often effective at promoting the reaction. wikipedia.org The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle or via a Cu(I) intermediate that reacts with the aryl halide. wikipedia.org

For the synthesis of this compound, a modern Ullmann-type reaction would involve coupling 2-chlorobenzylamine with 4-iodotoluene using a catalyst system like CuI/ligand with a base such as K₂CO₃ or K₃PO₄ in a polar aprotic solvent like DMF or N-methylpyrrolidone (NMP). wikipedia.orgresearchgate.net While often requiring higher temperatures than palladium-catalyzed systems, copper catalysis offers an alternative that can be advantageous in certain contexts, particularly due to the lower cost and toxicity of copper compared to palladium. sciengine.comnih.gov

Reductive amination is one of the most common and efficient methods for preparing secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com The process is typically a one-pot reaction that involves two main steps:

Imine Formation: A carbonyl compound (an aldehyde or ketone) reacts with a primary or secondary amine under weakly acidic conditions to form a hemiaminal, which then dehydrates to form an imine (or iminium ion) intermediate. wikipedia.orgquizlet.com

Reduction: The imine intermediate is reduced in situ to the corresponding amine. masterorganicchemistry.com

To synthesize this compound, this pathway involves the condensation of 2-chlorobenzaldehyde (B119727) with p-toluidine to form an N-(2-chlorobenzylidene)-4-methylaniline intermediate, which is then immediately reduced. researchgate.netwiserpub.com

A key advantage of this method is the ability to use reducing agents that are selective for the imine over the starting aldehyde. This allows the entire reaction to be performed in a single pot by mixing the aldehyde, amine, and reducing agent together. youtube.com Several reducing agents are commonly employed for this purpose.

| Reducing Agent | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Inexpensive and effective, but can also reduce the starting aldehyde. Often added after imine formation is complete. | masterorganicchemistry.comquizlet.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724) | Milder than NaBH₄; selectively reduces imines/iminium ions in the presence of carbonyls. Effective at slightly acidic pH. | masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, THF, Acetonitrile | Mild and selective, does not require strict pH control. Highly effective for a wide range of substrates, including weakly basic amines. | masterorganicchemistry.comresearchgate.net |

| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | Uses H₂ gas with catalysts like Pd/C or Raney Ni. A "green" method that produces water as the only byproduct. | mdpi.com |

Reductive Amination Pathways Utilizing Aldehyde or Ketone Precursors

Hydride Source Selection and Stereochemical Considerations

Reductive amination stands out as a highly efficient method for forming carbon-nitrogen bonds. rsc.org For the synthesis of this compound, this process would involve the reaction of 2-chlorobenzaldehyde with p-toluidine (4-methylaniline). This reaction proceeds via an intermediate iminium ion, which is then reduced by a hydride source to yield the final secondary amine. harvard.edulibretexts.org

Hydride Source Selection

The choice of reducing agent is critical for the success of a reductive amination, as it must selectively reduce the iminium ion in the presence of the starting aldehyde. harvard.edu Several boron-based hydrides are commonly employed for this purpose, each with distinct reactivity and handling characteristics. organicreactions.org

A comparison of common hydride sources is presented below:

| Hydride Reagent | Formula | Key Characteristics | Typical Conditions | Citations |

| Sodium Borohydride | NaBH₄ | Strong reducing agent; can reduce aldehydes and ketones directly. Requires careful pH control to favor imine formation before reduction. | Methanol, Ethanol | researchgate.netyoutube.com |

| Sodium Cyanoborohydride | NaBH₃CN | Milder and more selective than NaBH₄; stable in mildly acidic conditions (pH 6-7), allowing for in-situ imine formation and reduction. Highly toxic. | Methanol, Acetic Acid | harvard.eduyoutube.com |

| Sodium Triacetoxyborohydride | NaB(OAc)₃H | Mild and highly selective for iminium ions over ketones and aldehydes. Less toxic than NaBH₃CN and does not require strict pH control. | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (B1671644) (DCE), Ethyl Acetate (B1210297) (EtOAc) | harvard.eduresearchgate.net |

Recent advancements have also introduced novel, non-hydride-based reduction methods. These include iridium-catalyzed processes using carbon monoxide as the reductant and visible-light photoredox catalysis, which can proceed without an external hydride source. rsc.orgnih.gov These methods offer alternative pathways that can be more atom-economical and tolerant of various functional groups. rsc.orgnih.gov

Stereochemical Considerations

For the specific synthesis of this compound, the benzylic carbon (the -CH₂- group) is not a stereocenter. Therefore, the reaction between 2-chlorobenzaldehyde and p-toluidine does not produce stereoisomers, and stereochemical control is not a factor in this particular synthesis.

However, it is important to consider stereochemistry in the broader context of N-aryl benzylamine (B48309) synthesis. If a ketone, such as 2-chloroacetophenone, were used instead of 2-chlorobenzaldehyde, the resulting product would contain a chiral center at the benzylic position, leading to a racemic mixture of (R)- and (S)-enantiomers. In such cases, enantioselective synthesis would be necessary to obtain a single enantiomer. This can be achieved using chiral catalysts or auxiliaries. For example, studies on related N-aryl benzylamines have employed X-ray crystallography to determine the absolute stereochemistry of separated enantiomers. nih.gov

Multi-Step Synthesis Pathways

Beyond single-pot reductive amination, multi-step sequences provide strategic alternatives for constructing the target molecule, often allowing for greater control and purification of intermediates.

Sequential Alkylation and Arylation Reactions

This strategy involves forming the two C-N bonds in separate, sequential steps. Two primary routes can be envisioned for the synthesis of this compound:

N-Alkylation of an Arylamine: This is the most direct sequential approach. It begins with p-toluidine, which is N-alkylated using 2-chlorobenzyl chloride (or bromide). This reaction is a nucleophilic substitution where the amine nitrogen attacks the benzylic carbon of the alkyl halide. While effective, a common drawback of direct N-alkylation is the potential for overalkylation, leading to the formation of a tertiary amine as a byproduct. libretexts.orgyoutube.com To favor the desired secondary amine, reaction conditions such as using an excess of the starting amine may be employed.

N-Arylation of a Benzylamine: An alternative pathway starts with 2-chlorobenzylamine. This primary amine can then be coupled with an aryl halide, such as 4-iodotoluene or 4-bromotoluene, via a palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. This method is highly versatile for forming C-N bonds and offers excellent control. cmu.edu The choice of palladium catalyst and ligand (e.g., BINAP, Xantphos) is crucial and depends on the electronic properties of the coupling partners. cmu.edu

Transformation of Pre-functionalized Aromatic Amines

This approach utilizes starting materials that already contain the necessary carbon skeletons and functional groups. The synthesis of this compound via reductive amination is a prime example of this strategy, as it directly combines p-toluidine and 2-chlorobenzaldehyde. organicreactions.org The methyl group on p-toluidine and the chloro group on 2-chlorobenzaldehyde are carried through the reaction sequence into the final product.

The presence of these "pre-functionalized" groups can influence reaction conditions. For instance, the electron-donating methyl group on p-toluidine enhances its nucleophilicity, facilitating the initial attack on the aldehyde. The electron-withdrawing chloro group on the benzaldehyde (B42025) can slightly increase the electrophilicity of the carbonyl carbon.

Other synthetic plans could involve transformations of functional groups at different stages. For example, a synthesis could begin with the reduction of a nitro compound to form one of the necessary amine precursors. libretexts.orgyoutube.com However, for this specific target, the direct use of p-toluidine and 2-chlorobenzaldehyde is the most efficient pathway.

Protecting Group Strategies for Amine Functionality

In many multi-step syntheses, it is necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with subsequent reaction steps. organic-chemistry.org While the direct synthesis of this compound may not require a protecting group, their use becomes essential if further modifications to the molecule were planned. masterorganicchemistry.com

For instance, if one wished to perform a nucleophilic aromatic substitution on the 2-chlorobenzyl ring, the secondary amine would likely need to be protected. The amine nitrogen is nucleophilic and could compete in the reaction. Converting the amine to a non-nucleophilic derivative, such as a carbamate, prevents this side reaction. organic-chemistry.org After the desired transformation is complete, the protecting group is removed to regenerate the free amine. masterorganicchemistry.com

Below is a table of common amine protecting groups and their standard deprotection conditions. masterorganicchemistry.comcreative-peptides.com

| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Conditions | Citations |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic acid, TFA) | masterorganicchemistry.commasterorganicchemistry.comcreative-peptides.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate (CbzCl) | Catalytic hydrogenation (H₂, Pd/C) | masterorganicchemistry.comcreative-peptides.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | organic-chemistry.orgmasterorganicchemistry.comcreative-peptides.com |

The selection of a protecting group depends on its stability to the planned reaction conditions and the mildness of its removal, a concept known as an orthogonal protecting group strategy. organic-chemistry.org

Sustainable and Green Chemistry Aspects in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally responsible processes. Key principles of green chemistry include the use of safer solvents, reducing waste, and improving energy efficiency. researchgate.net

Solvent-Free or Environmentally Benign Solvent Systems

Traditionally, organic syntheses, including reductive aminations, have often employed chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE). researchgate.net These solvents are effective but pose environmental and health risks. Green chemistry seeks to replace them with more benign alternatives.

For reductive amination, research has identified several greener solvents that can serve as viable alternatives to chlorinated ones. researchgate.net

| Solvent Class | Examples | Rationale for Use | Citations |

| Esters | Ethyl acetate (EtOAc) | Biodegradable, lower toxicity than chlorinated solvents. Shown to be broadly comparable to DCE for some reductive aminations. | researchgate.net |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., corn cobs), lower toxicity. | researchgate.net |

| Alcohols | Isopropyl alcohol (IPA) | Readily available, low toxicity, biodegradable. | researchgate.net |

| Carbonates | Dimethyl carbonate (DMC) | Low toxicity, biodegradable, considered a green reagent and solvent. | researchgate.net |

| Aqueous Media | Water | The ultimate green solvent; non-toxic, non-flammable, and inexpensive. Can accelerate certain reactions like the Diels-Alder. | researchgate.netresearchgate.net |

In addition to using greener solvents, performing reactions under solvent-free conditions is another key green strategy. researchgate.net This approach involves heating the neat reactants together, often in the presence of a catalyst. This eliminates solvent waste entirely, simplifies product purification, and can sometimes lead to faster reaction rates. The feasibility of a solvent-free approach for the synthesis of this compound would require specific experimental investigation but represents a valuable goal from a green chemistry perspective.

Atom Economy and E-Factor Analysis of Synthetic Routes

The greenness of a chemical process is a critical consideration in modern synthetic chemistry. Two important metrics for evaluating this are atom economy and the Environmental Factor (E-Factor). libretexts.orgsheldon.nl

Atom Economy measures the efficiency of a reaction in converting reactants into the desired product. studymind.co.ukyoutube.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. buecher.delibretexts.org An ideal reaction has an atom economy of 100%, where all reactant atoms are incorporated into the final product. studymind.co.uk

For the synthesis of this compound, two plausible routes are reductive amination and direct N-alkylation.

Route 1: Reductive Amination. This involves the reaction of 4-methylaniline with 2-chlorobenzaldehyde to form an intermediate imine, which is then reduced to the target amine. wikipedia.org

Route 2: N-Alkylation. This route involves the direct reaction of 4-methylaniline with 2-chlorobenzyl chloride.

A comparative analysis of the theoretical atom economy for these routes is presented below.

Interactive Data Table: Theoretical Atom Economy for Synthesis of this compound

| Synthetic Route | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |

| Reductive Amination | 4-Methylaniline, 2-Chlorobenzaldehyde, Reducing Agent (e.g., H₂) | This compound | Water (H₂O) | 92.4% |

| N-Alkylation | 4-Methylaniline, 2-Chlorobenzyl chloride | This compound | Hydrogen Chloride (HCl) | 86.5% |

The E-Factor provides a more comprehensive measure of the environmental impact by quantifying the amount of waste generated per kilogram of product. sheldon.nlrsc.orgacs.org It is calculated as the total mass of waste divided by the mass of the product. researchgate.net Unlike atom economy, the E-factor accounts for all waste streams, including solvent losses, unreacted starting materials, and by-products. libretexts.orgsheldon.nl The ideal E-factor is zero. libretexts.org

For the synthesis of this compound, the E-factor would be significantly influenced by factors such as reaction yield, solvent choice, and the efficiency of catalyst and reagent use. For instance, processes in the fine chemicals and pharmaceutical industries can have E-factors ranging from 5 to over 100, and sometimes much higher in pharmaceutical manufacturing. libretexts.org Reducing the E-factor involves optimizing yields, recycling solvents, and using catalytic rather than stoichiometric reagents. acs.org

Development of Recyclable Catalyst Systems

The use of catalysts is paramount in developing efficient and sustainable synthetic methods for amines. wikipedia.org Recyclable catalysts are particularly advantageous as they combine the benefits of high activity and selectivity with the ability to be easily separated from the reaction mixture and reused, thereby reducing costs and waste. nih.gov

For the synthesis of this compound via reductive amination or N-alkylation, several types of recyclable catalyst systems have been explored for similar transformations:

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, facilitating easy separation by filtration. Examples include metals like palladium, nickel, or cobalt supported on materials such as carbon, silica (B1680970), or alumina. rsc.orgrsc.org For instance, cobalt nanoparticles supported on N-doped carbon have been shown to be effective for the α-alkylation of nitriles with alcohols, a related transformation. rsc.org Similarly, heterogeneous copper catalysts have been used for the N-alkylation of anilines with alcohols through a "hydrogen borrowing" methodology, which is waste-free. rsc.org

Homogeneous Catalysts with Recyclable Features: While homogeneous catalysts often exhibit high activity and selectivity, their separation can be challenging. Innovations to address this include the use of ligands that enable catalyst recovery through methods like phase separation. nih.gov Earth-abundant and non-precious metal catalysts, such as those based on nickel, are being developed for the selective monoalkylation of anilines with alcohols. acs.org Zinc-based catalysts have also been reported for the selective N-alkylation of various amines with alcohols. acs.org

The development of these systems for the synthesis of this compound would aim to combine the high efficiency of catalysis with simplified product purification and reduced environmental impact. nih.gov

Reaction Condition Optimization for Yield and Purity Maximization

Optimizing reaction conditions is a crucial step to ensure the efficient and clean production of this compound.

Temperature and Pressure Effects on Reaction Kinetics

Temperature and pressure are fundamental parameters that significantly influence the rate and outcome of chemical reactions. solubilityofthings.comyoutube.com

Temperature: According to collision theory, increasing the reaction temperature increases the kinetic energy of reactant molecules. solubilityofthings.comyoutube.com This leads to more frequent and more energetic collisions, thereby increasing the reaction rate. youtube.com However, excessively high temperatures can lead to side reactions, decomposition of reactants or products, and reduced selectivity. The effect of temperature on reaction rates is often described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. s3waas.gov.in For enzymatic reactions, which can be analogous to catalyzed chemical reactions, there is typically an optimal temperature for activity, beyond which the enzyme (or catalyst) may denature or become less effective. nih.gov

Pressure: The effect of pressure is most significant for reactions involving gases. solubilityofthings.com For the synthesis of this compound, if a gaseous reactant like hydrogen is used for the reduction step in reductive amination, increasing the pressure would increase its concentration in the liquid phase, thus accelerating the reaction rate. solubilityofthings.comyoutube.com For liquid-phase reactions, the effect of pressure is generally less pronounced unless it influences the volume of the transition state. nih.gov

Stoichiometric Ratios of Reactants and Reagents

The molar ratio of reactants and reagents is a critical factor in maximizing the yield of the desired product and minimizing the formation of impurities. nih.gov

In the reductive amination synthesis of this compound, the stoichiometry between 4-methylaniline, 2-chlorobenzaldehyde, and the reducing agent must be carefully controlled. An excess of the amine or aldehyde could lead to side reactions. For example, in reductive aminations involving primary amines, a common side reaction is the formation of a dialkylated amine. mdma.ch This can sometimes be suppressed by using a slight excess of the primary amine. mdma.ch

Similarly, in the N-alkylation route, the ratio of 4-methylaniline to 2-chlorobenzyl chloride is crucial. Using a stoichiometric excess of the amine can help to prevent the dialkylation of the product, where the newly formed secondary amine reacts with another molecule of the alkylating agent. The choice of base and its stoichiometric amount is also critical to neutralize the hydrogen chloride by-product without promoting side reactions.

Scale-Up Considerations for Laboratory to Pilot Production

Transitioning a synthetic process from the laboratory bench to a pilot plant presents several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Heat Transfer: Exothermic reactions that are easily controlled in small-scale laboratory flasks can generate significant heat on a larger scale. Efficient heat removal is crucial to prevent thermal runaways and maintain the optimal reaction temperature. This requires careful reactor design with appropriate cooling systems.

Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can result in the formation of by-products and reduced yields. The choice of agitator and mixing speed is critical to ensure homogeneity.

Reaction Time: Reactions that are complete within a few hours in the lab may require longer times on a larger scale due to slower rates of heating, cooling, and reagent addition.

Safety: A thorough hazard analysis is required to identify potential risks associated with handling large quantities of chemicals, including toxicity, flammability, and the potential for runaway reactions.

By carefully considering these factors, a robust and scalable process for the production of this compound can be developed.

Reaction Chemistry and Mechanistic Insights of N 2 Chlorobenzyl N 4 Methylphenyl Amine

Reactivity at the Amine Nitrogen Center

The lone pair of electrons on the tertiary amine nitrogen atom makes it a primary site for reactions with electrophiles. The accessibility of this lone pair is, however, sterically hindered by the two bulky aromatic substituents, a factor that influences the kinetics of its reactions.

N-Alkylation and Quaternization Reactions

The tertiary amine functionality of N-(2-chlorobenzyl)-N-(4-methylphenyl)amine can undergo N-alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkyl halide wikipedia.org. The reaction proceeds via an SN2 mechanism.

The rate of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the steric hindrance around the nitrogen atom. For this compound, the presence of two bulky aryl groups is expected to slow down the rate of quaternization compared to less hindered tertiary amines. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides wikipedia.org.

A typical quaternization reaction can be represented as follows:

Reaction Scheme:

Where R-X is an alkyl halide.

| Alkylating Agent | Solvent | Temperature (°C) | Product |

| Methyl iodide | Acetonitrile (B52724) | Reflux | [N-(2-chlorobenzyl)-N-(4-methylphenyl)-N-methyl]⁺I⁻ |

| Ethyl bromide | Ethanol | Reflux | [N-(2-chlorobenzyl)-N-(4-methylphenyl)-N-ethyl]⁺Br⁻ |

| Benzyl (B1604629) chloride | DMF | 80-100 | [N,N-di(2-chlorobenzyl)-N-(4-methylphenyl)]⁺Cl⁻ |

This table represents expected products based on general knowledge of the Menshutkin reaction, as specific experimental data for this compound was not found in the searched literature.

Oxidation Pathways of the Tertiary Amine Functionality

The tertiary amine nitrogen in this compound is susceptible to oxidation by various oxidizing agents. The outcome of the oxidation is dependent on the specific oxidant used and the reaction conditions.

Tertiary amines can be oxidized to N-oxides by reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the attack of the nucleophilic nitrogen on the electrophilic oxygen of the oxidizing agent.

Reaction Scheme:

The resulting N-oxide is a polar, often crystalline, compound. N-oxides can undergo further transformations, such as the Cope elimination if a suitable β-hydrogen is present on one of the alkyl groups. In the case of this compound, this pathway is not available. However, N-oxides of benzylamines can be thermally or photochemically rearranged.

| Oxidizing Agent | Solvent | Temperature (°C) | Product |

| m-CPBA | Dichloromethane (B109758) | 0 - 25 | This compound N-oxide |

| H₂O₂ | Methanol (B129727) | 25 | This compound N-oxide |

This table represents expected products based on the general oxidation of tertiary amines, as specific experimental data for this compound was not found in the searched literature.

The C-N bonds in this compound, particularly the benzylic C-N bond, can be cleaved under oxidative conditions. This reaction is often facilitated by reagents that can accept an electron from the amine nitrogen, leading to the formation of an aminium radical cation. This intermediate can then undergo further reactions leading to the cleavage of a C-N bond.

Electrochemical methods have been shown to be effective for the selective oxidative cleavage of the benzyl C-N bond in various benzylamines, yielding the corresponding aldehyde and the secondary amine nih.govmdpi.com. This process typically involves an initial single-electron transfer from the amine to the anode.

Reaction Scheme:

| Oxidant/Method | Conditions | Major Products |

| Electrochemical Oxidation | Anodic oxidation | 2-chlorobenzaldehyde (B119727), N-(4-methylphenyl)amine |

| Ceric Ammonium Nitrate | Acetonitrile/Water | 2-chlorobenzaldehyde, N-(4-methylphenyl)amine |

This table represents expected products based on general methods for the oxidative cleavage of benzylamines, as specific experimental data for this compound was not found in the searched literature.

Electrophilic Aromatic Substitution (EAS) on Aromatic Rings

Both the 2-chlorobenzyl and the 4-methylphenyl rings of this compound are susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the substituents on each ring.

On the 4-methylphenyl ring, the nitrogen atom of the amine is a powerful activating group and is ortho, para-directing. The methyl group is also an activating, ortho, para-directing group. The combined effect of these two groups strongly directs incoming electrophiles to the positions ortho to the amino group (positions 2 and 6) and para to the methyl group (which is occupied by the nitrogen). Therefore, substitution is expected to occur primarily at the positions ortho to the bulky N-substituent.

On the 2-chlorobenzyl ring, the chlorine atom is a deactivating but ortho, para-directing group. The methylene (B1212753) bridge attached to the amine nitrogen is weakly activating and ortho, para-directing. The interplay of these effects would likely lead to a mixture of isomers upon electrophilic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto one of the aromatic rings. Due to the strong activating nature of the amine, nitration is expected to occur preferentially on the 4-methylphenyl ring, ortho to the nitrogen. However, the strongly acidic conditions can protonate the amine, converting it into a deactivating, meta-directing ammonium group, which would complicate the reaction outcome google.com.

Halogenation: Reaction with halogens (e.g., Br₂ in the presence of a Lewis acid) would introduce a halogen atom. Again, the 4-methylphenyl ring is the more activated ring and would be expected to react preferentially at the positions ortho to the nitrogen.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with strongly activated rings like anilines, as the amine group complexes with the Lewis acid catalyst, deactivating the ring youtube.com.

| Reaction | Reagents | Expected Major Product(s) on 4-Methylphenyl Ring |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-N-(2-chlorobenzyl)-N-(4-methylphenyl)amine |

| Bromination | Br₂, FeBr₃ | 2-Bromo-N-(2-chlorobenzyl)-N-(4-methylphenyl)amine |

This table represents expected products based on the principles of electrophilic aromatic substitution on N-substituted anilines, as specific experimental data for this compound was not found in the searched literature.

Directed Ortho-Metalation (DoM) Strategies on the Chlorobenzyl Moiety

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). In principle, the tertiary amine functionality in this compound could act as a DMG. This would theoretically direct lithiation to the ortho position on one of the aromatic rings. However, the presence of two distinct aryl rings and other potentially reactive sites, such as the benzylic protons and the C-Cl bond, complicates the predictable outcome of such a reaction. No specific studies detailing the successful or attempted DoM on the chlorobenzyl moiety of this compound have been found.

Nitration and Halogenation Reactions of the Phenyl Rings

Electrophilic aromatic substitution reactions, such as nitration and halogenation, are fundamental transformations for modifying aromatic rings. The N-benzyl and N-tolyl groups are activating and would be expected to direct incoming electrophiles to the ortho and para positions. However, the steric hindrance around the nitrogen atom and the presence of the 2-chloro substituent would influence the regioselectivity. Specific experimental data, including reaction conditions and product distributions for the nitration or halogenation of this compound, are not available in the reviewed literature.

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions are a classic method for attaching alkyl or acyl groups to aromatic rings. The amine functionality in this compound is a strong Lewis base and would likely coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the rings towards electrophilic substitution. This is a common limitation of Friedel-Crafts reactions on aromatic amines. There is no published research that describes successful Friedel-Crafts acylation or alkylation on this specific substrate.

Reactivity of the Benzylic Methylene Group

Benzylic Oxidation Reactions

The benzylic methylene group (the CH₂ group connecting the chlorophenyl ring to the nitrogen) is typically susceptible to oxidation. General methods for the oxidation of benzylic amines to amides or other carbonyl compounds are well-established. For instance, reagents like potassium permanganate or various chromium-based oxidants could potentially oxidize this position. However, no studies detailing the benzylic oxidation of this compound, including reagents, conditions, and yields, have been identified.

Radical Functionalization at the Benzylic Position

The benzylic position is also prone to radical reactions, such as halogenation with N-bromosuccinimide (NBS) under radical initiation. This would be expected to yield the corresponding α-bromo derivative. While this is a common transformation for benzylic C-H bonds, specific examples involving this compound are absent from the scientific literature.

Transformations Involving the C-Cl Bond

The carbon-chlorine bond on the chlorobenzyl ring offers a handle for various transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). These reactions are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. In theory, this compound could undergo such coupling reactions to introduce a variety of substituents at the 2-position of the benzyl ring. Despite the broad utility of these reactions, there is no specific documentation of their application to this particular compound.

Nucleophilic Displacement of the Chlorinated Benzyl Group

The 2-chlorobenzyl group in this compound is susceptible to nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. This transformation can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

The benzylic carbocation that would be formed in an S(_N)1 reaction is stabilized by resonance with the benzene (B151609) ring, making this pathway plausible under conditions that favor carbocation formation, such as in the presence of a weak nucleophile and a polar protic solvent. quora.comchemistrysteps.com However, the primary nature of the benzylic carbon also makes it accessible to a direct backside attack by a nucleophile, favoring an S(_N)2 mechanism, especially with strong nucleophiles in polar aprotic solvents. chemtube3d.comstackexchange.com The S(_N)2 pathway is often preferred for benzylic halides due to the electronic stabilization of the transition state by the adjacent π-system of the aromatic ring. chemtube3d.comyoutube.com

For the reaction of this compound, a strong nucleophile (Nu⁻) would attack the benzylic carbon, leading to the displacement of the chloride ion in a concerted step (S(_N)2).

Reaction: this compound + Nu⁻ → N-(2-substituted-benzyl)-N-(4-methylphenyl)amine + Cl⁻

The relative rates of substitution for different nucleophiles would be expected to follow their respective nucleophilicities.

| Nucleophile | Expected Relative Rate |

| CN⁻ | Moderate |

| I⁻ | High |

| OH⁻ | Moderate |

| NH₃ | Low |

This is a hypothetical data table based on general principles of nucleophilicity.

Reductive Dechlorination Pathways

The chlorine atom on the aromatic ring can be removed through reductive dechlorination. A common and efficient method for this transformation is palladium-catalyzed hydrogenation or transfer hydrogenation. nih.gov In this process, a palladium catalyst, often supported on carbon (Pd/C), is used in the presence of a hydrogen source to cleave the carbon-chlorine bond and replace it with a carbon-hydrogen bond.

The mechanism of palladium-catalyzed reductive dehalogenation of aryl chlorides generally involves the oxidative addition of the aryl chloride to a low-valent palladium species, followed by a hydrogenolysis step where a hydride source replaces the chloride on the palladium center. Reductive elimination then yields the dechlorinated product and regenerates the active palladium catalyst. nih.gov

Reaction: this compound + [H] → N-benzyl-N-(4-methylphenyl)amine + HCl

Various hydrogen sources can be employed, including hydrogen gas (H₂), formic acid, or other hydrogen donors. The reaction conditions can be tuned to achieve high yields and selectivity. Theoretical studies on related chloroanilines suggest that the electronic properties of the molecule can influence the reaction pathway. nih.gov

| Hydrogen Source | Catalyst | Typical Conditions |

| H₂ gas | Pd/C | 1-5 atm H₂, room temp. |

| HCOOH | Pd(OAc)₂/phosphine (B1218219) ligand | 80-100 °C |

| NaBH₄ | PdCl₂ | Room temp. |

This is a hypothetical data table based on common conditions for reductive dechlorination.

Metal-Mediated Cross-Coupling Reactions at the Aryl Halide Position

The aryl chloride moiety of this compound is a suitable substrate for various metal-mediated cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond at the site of the chlorine atom, providing a versatile method for synthesizing more complex tertiary amines.

The catalytic cycle of the Buchwald-Hartwig amination typically begins with the oxidative addition of the aryl chloride to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with the amine coupling partner in the presence of a base to form a palladium-amido complex. Subsequent reductive elimination yields the desired C-N coupled product and regenerates the Pd(0) catalyst. organic-chemistry.orgnih.govresearchgate.netrug.nl The choice of phosphine ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results for aryl chlorides. organic-chemistry.orgresearchgate.net

Reaction: this compound + R₂NH → N-(2-(dialkylamino)benzyl)-N-(4-methylphenyl)amine + HCl

| Amine (R₂NH) | Ligand | Base |

| Morpholine | XPhos | NaOtBu |

| Piperidine | RuPhos | K₃PO₄ |

| Aniline (B41778) | BrettPhos | Cs₂CO₃ |

This is a hypothetical data table based on typical conditions for Buchwald-Hartwig amination of aryl chlorides.

Kinetic and Mechanistic Investigations of Key Transformations

Rate Law Determination and Activation Energy Calculations

The kinetics of the nucleophilic displacement of the benzylic chloride would likely follow second-order kinetics if the reaction proceeds via an S(_N)2 mechanism, being first order in both this compound and the nucleophile. pharmaguideline.comias.ac.in

Rate Law (S(_N)2): Rate = k[this compound][Nucleophile]

If the reaction were to proceed through an S(_N)1 mechanism, the rate law would be first order, dependent only on the concentration of the substrate. libretexts.org

Rate Law (S(_N)1): Rate = k[this compound]

Experimental determination of the rate law by varying the concentrations of the reactants would distinguish between these two pathways. Once the rate constants are determined at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation.

For the palladium-catalyzed reactions, such as reductive dechlorination and Buchwald-Hartwig amination, the rate laws are more complex and can depend on the concentrations of the substrate, catalyst, ligand, and base. Kinetic studies of related Buchwald-Hartwig aminations of aryl chlorides have shown that the rate-limiting step can vary depending on the specific substrates and ligands used. organic-chemistry.orgorganic-chemistry.orgnih.gov

| Reaction Type | Expected Rate Order | Hypothetical Activation Energy (kJ/mol) |

| S(_N)2 Displacement | Second | 70-90 |

| S(_N)1 Displacement | First | 90-110 |

| Pd-catalyzed Reductive Dechlorination | Complex | 60-80 |

| Buchwald-Hartwig Amination | Complex | 80-100 |

This is a hypothetical data table with plausible activation energy ranges for the discussed reaction types.

Elucidation of Reaction Intermediates and Transition States

For the S(_N)2 nucleophilic displacement, the reaction proceeds through a single, high-energy transition state where the nucleophile is forming a bond to the benzylic carbon while the carbon-chlorine bond is breaking. chemtube3d.com In an S(_N)1 reaction, a discrete benzylic carbocation intermediate would be formed. chemistrysteps.com

In the context of palladium-catalyzed reactions, various intermediates are involved in the catalytic cycle. For the Buchwald-Hartwig amination, these include the oxidative addition product (an arylpalladium(II) chloride complex), a palladium-amido complex, and finally the reductive elimination precursor. wikipedia.org Computational studies, such as Density Functional Theory (DFT), on similar systems have been instrumental in characterizing the geometries and energies of these intermediates and the transition states that connect them. organic-chemistry.orgorganic-chemistry.org These studies can help to elucidate the precise mechanism and identify the rate-determining step. Trapping experiments can also be employed to provide evidence for the existence of certain intermediates. researchgate.netacs.org

Isotope Labeling Studies for Mechanism Validation

Isotope labeling is a powerful tool for validating reaction mechanisms. For instance, in the reductive dechlorination, using a deuterium-labeled hydrogen source (e.g., D₂) would result in the incorporation of deuterium (B1214612) into the product. The position of the deuterium atom would confirm that the reaction occurs at the site of the original chlorine atom. Furthermore, a kinetic isotope effect (KIE) may be observed if a C-H (or C-D) bond is broken in the rate-determining step. libretexts.orglibretexts.orgdntb.gov.uapearson.com

In the case of nucleophilic displacement, a secondary kinetic isotope effect could be measured by placing deuterium at the benzylic carbon. For an S(_N)2 reaction, a small inverse KIE (kH/kD < 1) is often observed, while for an S(_N)1 reaction, a small normal KIE (kH/kD > 1) is expected.

For the Buchwald-Hartwig amination, ¹⁵N-labeling of the amine coupling partner could be used to trace the nitrogen atom's path through the catalytic cycle and confirm its incorporation into the final product.

Computational and Theoretical Studies of N 2 Chlorobenzyl N 4 Methylphenyl Amine

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic properties of N-(2-chlorobenzyl)-N-(4-methylphenyl)amine would provide fundamental insights into its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be essential to determine its optimized molecular geometry, bond lengths, and bond angles in the ground state. Such calculations, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would yield precise geometric parameters. researchgate.net

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: The following data is illustrative and requires actual computational studies for validation.)

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | - |

| Dipole Moment (Debye) | - |

| C-N (amine) Bond Length (Å) | - |

| C-Cl Bond Length (Å) | - |

| C-N-C Bond Angle (°) | - |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability. montana.edu For this compound, the distribution and energies of these orbitals would pinpoint the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and requires actual computational studies for validation.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap (eV) | - |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It is invaluable for predicting how a molecule will interact with other charged species. In an MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red. Conversely, electron-deficient areas (positive potential), prone to nucleophilic attack, are shown in blue. For this compound, an MEP map would likely show negative potential around the nitrogen and chlorine atoms and positive potential near the amine hydrogen.

Conformational Analysis and Molecular Flexibility

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility.

A Potential Energy Surface (PES) scan is a computational method used to explore the different conformations of a molecule and identify the most stable ones (global minima). This is achieved by systematically rotating specific dihedral angles and calculating the energy at each step. For this compound, key rotations would include the C-N bonds and the C-C bond of the benzyl (B1604629) group. Identifying the global minimum energy conformation is the first step in understanding its likely structure.

The energy barriers between different conformations determine the flexibility of the molecule at a given temperature. These rotational barriers can be calculated from the PES scan. For this compound, the barriers to rotation around the C-N bonds would indicate the degree of conformational freedom and the rate of interconversion between different conformers. This information is particularly important for understanding how the molecule might bind to a biological target.

Table 3: Hypothetical Rotational Energy Barriers for this compound (Note: The following data is illustrative and requires actual computational studies for validation.)

| Rotational Bond | Energy Barrier (kcal/mol) |

|---|---|

| Phenyl-Nitrogen | - |

| Benzyl-Nitrogen | - |

Reaction Mechanism Modeling and Prediction

Computational chemistry offers powerful tools to model and predict the mechanisms of chemical reactions. For a molecule like this compound, these methods can elucidate how it is formed or how it participates in further chemical transformations.

Computational Simulation of Reaction Pathways and Transition States

The formation of this compound, likely through a nucleophilic substitution reaction such as the N-benzylation of 4-methylaniline with 2-chlorobenzyl chloride, can be modeled computationally. This process involves mapping the potential energy surface of the reaction to identify the most likely pathway from reactants to products.

A critical aspect of this simulation is the identification of transition states—the highest energy points along the reaction coordinate. These transient molecular structures determine the kinetic feasibility of a reaction. Modern computational chemistry employs algorithms to automatically search for these saddle-point geometries. nih.gov Methods like Density Functional Theory (DFT) are commonly used to calculate the electronic structure and geometry of reactants, products, and transition states. nih.gov By simulating these pathways, chemists can understand the step-by-step mechanism, including the formation of any intermediate compounds. For instance, studies on similar N-benzylation reactions have investigated the role of different bases and reaction conditions, which can be computationally modeled to predict outcomes. nih.gov

Calculation of Activation Energies and Reaction Enthalpies

Once the transition states and reaction pathways are identified, key thermodynamic and kinetic parameters can be calculated.

Activation Energy (Ea): This is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Automated Transition State Theory (TST) calculations can provide reliable estimates of these energies, which are crucial for predicting how quickly a reaction will proceed under given conditions. nih.gov

Reaction Enthalpy (ΔHrxn): This is the net energy change between the products and the reactants. A negative ΔHrxn indicates an exothermic reaction (releases heat), while a positive value indicates an endothermic reaction (absorbs heat).

These calculations allow for a quantitative comparison of different potential reaction pathways, helping to predict which mechanism is dominant.

Illustrative Data Table 1: Predicted Energetics for a Hypothetical N-benzylation Reaction

This table provides an example of the type of data generated from reaction mechanism modeling. The values are purely illustrative and not based on actual calculations for this compound.

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (Ea) | +22.5 | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Enthalpy (ΔHrxn) | -15.2 | The net heat released during the reaction, indicating it is exothermic. |

Solvent Effects on Reaction Energetics and Mechanisms

The choice of solvent can dramatically influence reaction rates and even change the mechanism. researchgate.net Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. chemrxiv.org This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute molecules.

Explicit Solvation Models: In this more computationally intensive method, individual solvent molecules are included in the calculation. This allows for the specific interactions, such as hydrogen bonding between the solvent and the reacting molecules, to be modeled directly. mdpi.com

Illustrative Data Table 2: Solvent Effects on Activation Energy

This table illustrates how computational models can predict the influence of different solvents on a reaction's energy barrier. The values are for illustrative purposes only.

| Solvent | Dielectric Constant | Predicted Activation Energy (kcal/mol) |

| Gas Phase (Vacuum) | 1 | 28.7 |

| Acetonitrile (B52724) (ACN) | 37.5 | 23.1 |

| Dimethylformamide (DMF) | 38.3 | 22.5 |

| Methanol (B129727) | 32.7 | 24.0 |

Spectroscopic Property Predictions (Excluding experimental data)

Computational methods are invaluable for predicting spectroscopic data, which helps in the identification and structural analysis of compounds.

Computational Simulation of Vibrational Frequencies for FT-IR and Raman

Computational quantum chemistry can predict the vibrational spectra (Fourier-Transform Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies corresponding to specific molecular motions (stretching, bending, twisting) can be obtained. mdpi.com

These calculations, typically performed using DFT methods, provide a theoretical spectrum that can be compared with experimental results to confirm the structure of the synthesized molecule. nih.govresearchgate.net For a molecule like this compound, this would involve predicting the frequencies for key functional groups, such as C-N stretching, C-Cl stretching, aromatic C-H bending, and the vibrations of the entire molecular skeleton. Often, calculated frequencies are systematically higher than experimental ones, so a scaling factor is applied to improve agreement. nih.govnist.gov The analysis can also provide the theoretical intensities of IR and Raman bands, further aiding in spectral assignment. researchgate.net

Illustrative Data Table 3: Selected Predicted Vibrational Frequencies

This table shows a sample of predicted vibrational frequencies for the key functional groups in this compound. These are representative values and not from specific literature.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |

| N-H Stretch (if protonated) | ~3350 | High | Low |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | High |

| CH₂ Stretch (benzyl) | 2920 - 2980 | Medium | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | High | High |

| C-N Stretch | 1250 - 1350 | High | Medium |

| C-Cl Stretch | 650 - 750 | High | Low |

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C NMR spectra with increasing accuracy. ubc.ca

Chemical Shifts (δ): The chemical shift of a nucleus is highly sensitive to its local electronic environment. Calculations can determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., TMS). nih.govbiorxiv.org This is particularly useful for assigning signals in complex spectra and for distinguishing between isomers.

Coupling Constants (J): These values measure the interaction between neighboring nuclear spins and provide critical information about the connectivity and dihedral angles within a molecule. anokaramsey.edu Calculating J-coupling constants can help determine the relative stereochemistry of a molecule. chemrxiv.org

For this compound, computational NMR predictions would help assign the specific protons and carbons of the chlorobenzyl and methylphenyl rings, as well as the benzylic CH₂ group.

Illustrative Data Table 4: Predicted ¹H NMR Chemical Shifts

This table provides an example of predicted proton NMR chemical shifts. The values are illustrative and intended to show the type of output from such a calculation. Actual shifts depend on the solvent used.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (chlorobenzyl ring) | 7.10 - 7.40 | Multiplet |

| Aromatic Protons (methylphenyl ring) | 6.80 - 7.15 | Multiplet |

| Methylene (B1212753) Protons (-CH₂-) | 4.45 | Singlet |

| Methyl Protons (-CH₃) | 2.30 | Singlet |

Theoretical UV-Vis Absorption Spectra and Electronic Transitions

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the electronic absorption properties of molecules. researchgate.netnih.gov For this compound, a TD-DFT study, likely employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could predict its UV-Vis absorption spectrum. researchgate.net

Such a study would identify the key electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths (f). The primary transitions in a molecule of this nature would likely be π→π* and n→π* transitions. The π→π* transitions are typically high-intensity and originate from the aromatic rings (the chlorobenzyl and methylphenyl groups). The n→π* transitions, which are generally weaker, would involve the non-bonding electrons of the nitrogen atom.

The calculations would also reveal the specific molecular orbitals involved in these transitions. For instance, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often central to the most significant electronic transitions. An analysis of the HOMO and LUMO electron density distributions would indicate the regions of the molecule that are most active in these electronic processes. A smaller energy gap between the HOMO and LUMO generally implies a higher propensity for electronic transitions. researchgate.net

Table 1: Hypothetical TD-DFT Results for Electronic Transitions in this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S0 → S1 | 310 | 0.085 | HOMO → LUMO (n→π) |

| S0 → S2 | 275 | 0.450 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 240 | 0.620 | HOMO → LUMO+1 (π→π*) |

Note: This data is illustrative and represents typical values that might be obtained from a TD-DFT calculation.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, providing insights that are not accessible through static computational models. e-bookshelf.deyoutube.com

MD simulations could be employed to study the conformational dynamics of this compound in various solvents. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol, or a nonpolar solvent), one could observe how the solvent environment influences its structure and flexibility. youtube.com

In the condensed phase, MD simulations can reveal the nature and strength of intermolecular interactions. For this compound, these interactions would likely be dominated by van der Waals forces between the aromatic rings and dipole-dipole interactions involving the chloro-substituent.

Simulations of multiple molecules could indicate any propensity for self-assembly or aggregation. By analyzing the simulation trajectories, one could identify preferential orientations and stacking arrangements, such as π-π stacking between the phenyl rings. The potential for hydrogen bonding, although weak in this secondary amine, could also be assessed, particularly in the presence of hydrogen-bonding solvents.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools that aim to correlate the structural or physicochemical properties of molecules with their macroscopic properties.

A QSPR study for this compound would begin with the calculation of a wide range of molecular descriptors. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.

A statistical method, such as multiple linear regression or a machine learning algorithm, would then be used to build a model that correlates a selection of these descriptors with a specific bulk property. For instance, a QSPR model could be developed to predict properties like boiling point, refractive index, or solubility based on the molecular structure.

Table 2: Hypothetical QSPR Model for Predicting a Macroscopic Property

| Molecular Descriptor | Symbol | Hypothetical Value | Correlation Coefficient |

| Molecular Weight | MW | 231.71 g/mol | 0.85 |

| Molar Refractivity | MR | 70.5 cm³/mol | 0.92 |

| Polar Surface Area | PSA | 12.03 Ų | 0.78 |

| LogP (Octanol-Water Partition Coefficient) | LogP | 4.5 | 0.88 |

Note: This table presents examples of descriptors and hypothetical correlation coefficients for a QSPR model.

Quantum chemical calculations, particularly those based on DFT, can provide valuable reactivity indices that help in understanding the chemical behavior and stability of a molecule. researchgate.net These parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

Table 3: Hypothetical Reactivity Indices for this compound

| Parameter | Formula | Hypothetical Value |

| HOMO Energy | E_HOMO | -5.8 eV |

| LUMO Energy | E_LUMO | -0.9 eV |

| Energy Gap | ΔE = E_LUMO - E_HOMO | 4.9 eV |

| Ionization Potential | I ≈ -E_HOMO | 5.8 eV |

| Electron Affinity | A ≈ -E_LUMO | 0.9 eV |

| Global Hardness | η = (I - A) / 2 | 2.45 eV |

| Global Softness | S = 1 / η | 0.41 eV⁻¹ |

| Electronegativity | χ = (I + A) / 2 | 3.35 eV |

| Electrophilicity Index | ω = χ² / (2η) | 2.29 eV |

Note: The values in this table are illustrative and represent plausible results from a DFT calculation.

Analytical Methodologies for Characterization and Quantification of N 2 Chlorobenzyl N 4 Methylphenyl Amine

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for separating N-(2-chlorobenzyl)-N-(4-methylphenyl)amine from starting materials, by-products, and other impurities. The choice of technique depends on the specific analytical goal, such as quantitative purity determination or rapid qualitative monitoring.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating structurally similar impurities.

The development of an HPLC method involves selecting between two main elution modes: isocratic and gradient.

Isocratic Elution : This method employs a constant mobile phase composition throughout the analysis. shimadzu.comtwistingmemoirs.com It is favored for its simplicity, reproducibility, and stable baseline, making it suitable for routine quality control analyses where the separation of a few well-known compounds is required. shimadzu.comchromatographyonline.com For this compound, an isocratic method would be efficient if the impurities have similar polarities to the main compound. However, it can lead to long run times and broad peaks for late-eluting components. chromatographyonline.com

Gradient Elution : This method involves changing the mobile phase composition during the separation, typically by increasing the proportion of the stronger organic solvent. twistingmemoirs.comchromatographyonline.com Gradient elution is highly effective for analyzing complex mixtures containing compounds with a wide range of polarities. chromatographyonline.com It generally provides faster analysis times and improved peak resolution for all components compared to isocratic methods. nih.gov This approach would be optimal for analyzing crude reaction mixtures of this compound, ensuring that both polar starting materials and non-polar by-products are eluted with good peak shape in a reasonable timeframe. researchgate.net

The success of an HPLC separation is critically dependent on the choice of the stationary and mobile phases. nih.govnih.gov

Stationary Phase : For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. The stationary phase is non-polar, with octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) bonded silica (B1680970) being the most widely used. mdpi.com C18 columns are a standard choice, offering excellent retention and resolution for a broad range of aromatic compounds. The selection depends on the nature of the impurities that need to be separated. nih.gov

Mobile Phase : In reversed-phase HPLC, the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Acetonitrile is often preferred due to its lower viscosity and UV transparency. To improve peak shape and control the ionization state of the amine, which can otherwise cause peak tailing, a small amount of an acidic modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. chromforum.org For separating benzylamines and related compounds, mobile phases containing water, acetonitrile, and an acid modifier have proven effective. sigmaaldrich.com

Table 1: Illustrative HPLC Method Parameters for Diarylamine Analysis

| Parameter | Isocratic Method Example | Gradient Method Example |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | N/A | 0.1% Formic Acid in Water |

| Mobile Phase B | N/A | 0.1% Formic Acid in Acetonitrile |

| Mobile Phase | Acetonitrile/Water (70:30 v/v) with 0.1% TFA | Gradient: 50% to 95% B over 20 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 35 °C |

| Detection | UV at 254 nm | UV at 254 nm |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov For this compound, which has a reasonably high boiling point, GC analysis is feasible. However, amines can be challenging to analyze by GC due to their polarity, which can cause peak tailing due to interaction with active sites on the column. labrulez.comvt.edu This often necessitates the use of specialized base-deactivated columns or derivatization. labrulez.comresearchgate.net